2-(Methylthiomethyl)-3-phenylpropenal
Overview
Description
2-(Methylthiomethyl)-3-phenylpropenal is an organic compound with the molecular formula C11H12OS. It is characterized by the presence of a methylthiomethyl group attached to a phenylpropenal structure. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthiomethyl)-3-phenylpropenal can be achieved through several methods. One common approach involves the reaction of benzaldehyde with methylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes a condensation reaction to yield the desired product .
Another method involves the use of dimethyl sulfoxide (DMSO) as a solvent and methylthiomethyl source. This method is advantageous due to its catalyst-free nature and broad substrate scope .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthiomethyl)-3-phenylpropenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylthiomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylthiomethyl)-3-phenylpropenal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavor additives due to its unique odor profile.
Mechanism of Action
The mechanism of action of 2-(Methylthiomethyl)-3-phenylpropenal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)benzaldehyde: Similar structure but lacks the propenal group.
3-Phenyl-2-propenal: Similar structure but lacks the methylthiomethyl group.
Uniqueness
2-(Methylthiomethyl)-3-phenylpropenal is unique due to the presence of both the methylthiomethyl and phenylpropenal groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12OS |
---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2-(methylsulfanylmethyl)-3-phenylprop-2-enal |
InChI |
InChI=1S/C11H12OS/c1-13-9-11(8-12)7-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
QJDHQEQDIWDMOT-UHFFFAOYSA-N |
SMILES |
CSCC(=CC1=CC=CC=C1)C=O |
Canonical SMILES |
CSCC(=CC1=CC=CC=C1)C=O |
density |
1.080-1.085 |
physical_description |
viscous yellow liquid |
solubility |
insoluble in water; miscible in fats |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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